molecular formula C17H18N2O2S B5869747 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide

Cat. No.: B5869747
M. Wt: 314.4 g/mol
InChI Key: IAODLLRSOBQAMD-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide is a benzamide derivative characterized by a thiophene ring substituted with cyano, ethyl, and methyl groups at positions 3, 4, and 5, respectively. The benzamide moiety is functionalized with an ethoxy group at the para position of the benzene ring.

Properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-4-14-11(3)22-17(15(14)10-18)19-16(20)12-6-8-13(9-7-12)21-5-2/h6-9H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAODLLRSOBQAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Substitution Reactions: The thiophene ring is then functionalized with cyano, ethyl, and methyl groups through substitution reactions.

    Coupling with Benzamide: The functionalized thiophene ring is coupled with 4-ethoxybenzamide under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The ethoxy group on the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring may play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other benzamide and thiophene-containing derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and reported applications:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) LogP (Predicted) Reported Activity/Use
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide Thiophene (3-CN, 4-Et, 5-Me); benzamide (4-OEt) ~329.4 ~3.2 Hypothesized agrochemical
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide (4-OCH2OEt); dichlorophenyl ~364.8 ~4.1 Herbicide
Sulfentrazone (N-(2,4-dichloro-5-triazolylphenyl)methanesulfonamide) Triazole; dichlorophenyl; sulfonamide ~387.2 ~2.8 Herbicide (protoporphyrinogen oxidase inhibitor)
MOP (Monepantel derivative) Benzamide (CF3S-); cyano; trifluoromethylphenoxy ~463.4 ~5.0 Anthelmintic (veterinary use)
NAT-1 (N-[2-(4-methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) Thiazolidinone; nicotinamide; methoxyphenyl ~343.4 ~1.8 Antimicrobial (hypothetical)

Key Observations :

Structural Diversity: The target compound’s thiophene core distinguishes it from triazole (sulfentrazone) or thiazolidinone (NAT-1) analogs. Thiophene derivatives often exhibit enhanced aromatic interactions in biological systems compared to saturated heterocycles . Unlike etobenzanid, which features a dichlorophenyl group, the target compound’s cyano-thiophene may confer selectivity toward different enzyme targets, such as cysteine proteases or kinases .

Physicochemical Properties: The ethoxy group in the target compound likely increases lipophilicity (LogP ~3.2) compared to NAT-1 (LogP ~1.8) but remains less hydrophobic than MOP (LogP ~5.0). This balance may optimize bioavailability in agrochemical contexts . The cyano group could reduce metabolic stability compared to halogenated analogs like etobenzanid, which may persist longer in environmental systems .

Biological Activity :

  • While sulfentrazone and etobenzanid are commercial herbicides, the target compound’s activity remains unconfirmed. Its structure aligns with inhibitors of plant-pathogenic enzymes (e.g., acetolactate synthase) but lacks empirical validation .
  • MOP ’s trifluoromethyl groups enhance anthelmintic potency, whereas the target compound’s simpler substituents may limit cross-reactivity with mammalian targets .

Biological Activity

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3S, with a molecular weight of approximately 344.43 g/mol. The structure features a thiophene ring, an ethoxy group, and a cyano substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

  • Anticancer Activity :
    • Recent studies indicate that the compound may inhibit the growth of cancer cell lines. For example, a study involving human breast cancer cell lines showed a significant reduction in cell viability upon treatment with this compound, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory properties in vitro. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, which is crucial for conditions like arthritis and other inflammatory diseases.
  • Antioxidant Activity :
    • Preliminary assays indicate that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related damage in cells.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer effectsSignificant inhibition of breast cancer cell proliferation at concentrations of 10 µM and above.
Study 2Assess anti-inflammatory propertiesReduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages after treatment with 5 µM.
Study 3Investigate antioxidant capacityDemonstrated a decrease in reactive oxygen species (ROS) production in neuronal cells exposed to oxidative stress.

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